Sodium dehydroabietate

Description

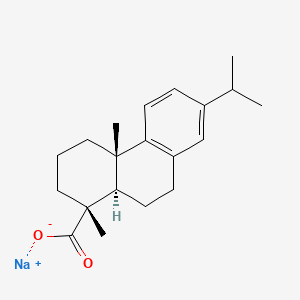

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28161-39-9 |

|---|---|

Molecular Formula |

C20H27NaO2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H28O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22);/q;+1/p-1/t17-,19-,20-;/m1./s1 |

InChI Key |

ZCSNFGCDVJGPDD-YGJXXQMASA-M |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)[O-])C.[Na+] |

Other CAS No. |

28161-39-9 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of Sodium Dehydroabietate

Natural Sourcing and Isolation of Dehydroabietic Acid Precursors

Dehydroabietic acid (DHA), the direct precursor to sodium dehydroabietate, is a naturally occurring compound primarily sourced from coniferous trees. researchgate.net It is a major component of rosin (B192284), which is the residue left after distilling turpentine (B1165885) from pine resin. researchgate.netrsc.org

Extraction and Purification from Coniferous Resins

Dehydroabietic acid is a dominant resin acid found in the wood extractives of coniferous plants from the Pinaceae family. rsc.orgnih.gov It can be isolated from these natural sources, particularly from pine rosin or commercially available disproportionated rosin. researchgate.net The content of specific resin acids can vary based on the tree species, geographical location, and season. nih.gov For instance, comparative analysis has shown that the total resin acid content in pine wood increases in more northern latitudes. nih.gov Abietic acid, another major component of pine resin, can also serve as a starting material, which is then aromatized to the dehydroabietane skeleton. uv.es

Biotechnological Production and Isolation from Microorganisms

Recent advancements have enabled the production of dehydroabietic acid using engineered microorganisms, offering a sustainable alternative to extraction from natural wood sources. A key strategy involves assembling a biosynthetic pathway in a microbial host like yeast (Saccharomyces cerevisiae). semanticscholar.org This has been achieved by introducing specific enzymes from plants. semanticscholar.org

For example, a biosynthetic route was successfully created in yeast by expressing diterpene synthases from Tripterygium wilfordii (TwTPS9 and TwTPS27) and a cytochrome P450 from Sitka spruce, Picea sitchensis (PsCYP720B4). semanticscholar.org The plant enzymes catalyze the conversion of a native yeast precursor, geranylgeranyl diphosphate (B83284) (GGPP), into dehydroabietadiene, which is then oxidized by PsCYP720B4 to yield dehydroabietic acid. semanticscholar.org This method provides a scalable in-vivo production platform for dehydroabietic acid from glucose. semanticscholar.org

| Host Organism | Key Enzymes Introduced | Precursor | Final Product | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | TwTPS9, TwTPS27 (from T. wilfordii), PsCYP720B4 (from P. sitchensis) | Geranylgeranyl diphosphate (GGPP) | Dehydroabietic acid | semanticscholar.org |

Chemical Synthetic Routes to this compound

The synthesis of this compound is typically achieved through direct conversion of its acid precursor or via an intermediate like methyl dehydroabietate.

Conversion of Dehydroabietic Acid to its Sodium Salt

The most direct route to this compound is the neutralization of dehydroabietic acid. This is a standard acid-base reaction where dehydroabietic acid is treated with a sodium-containing base. A common method involves reacting dehydroabietic acid with sodium hydroxide (B78521). The resulting sodium salt can then be purified by methods such as recrystallization from appropriate solvents like ethyl acetate (B1210297) or acetone.

Another documented method involves a two-step process where dehydroabietic acid is first sulfonated using fuming sulfuric acid to produce 12-sulfonic dehydroabietic acid. google.com This intermediate is then reacted with a sodium-forming agent in a solvent system containing water to yield the sodium salt, specifically ecabet (B36187) sodium pentahydrate. google.com

Advanced Synthesis of Methyl Dehydroabietate as an Intermediate

Methyl dehydroabietate is a crucial intermediate in the synthesis of various derivatives. uv.eswikipedia.org It is commonly synthesized from dehydroabietic acid or other related resin acids.

One established method involves the aromatization of methyl abietate, which is the methyl ester of abietic acid. uv.es The aromatization is achieved by heating neat methyl abietate in the presence of a palladium on carbon (Pd/C) catalyst at high temperatures (e.g., 250°C), yielding methyl dehydroabietate with high efficiency. uv.es

More advanced and environmentally safer methods have been developed. One such approach utilizes dimethyl carbonate (DMC) as a methylating agent, which is considered a greener alternative to toxic reagents like methyl iodide or dimethyl sulfate. Another route involves the esterification of dehydroabietyl chloride (the acid chloride of dehydroabietic acid) with methanol.

| Starting Material | Reagents/Catalyst | Method | Yield | Reference |

|---|---|---|---|---|

| Methyl abietate | 5% Pd/C | Aromatization at 250°C | 85% | uv.es |

| Dehydroabietyl chloride | Methanol | Esterification | ~85% | |

| Dehydroabietic acid | Dimethyl carbonate (DMC) | Methylation | Not specified |

Chemical Derivatization Methodologies for Analogues and Functionalized Compounds

The dehydroabietane skeleton is a versatile scaffold for chemical derivatization to produce a wide range of functionalized compounds and analogues. These modifications can target the carboxylic acid group, the aromatic ring, or other positions on the tricyclic structure.

Oxidation : The dehydroabietate structure can undergo regioselective oxidation at its benzylic positions (C7 and C15) under controlled conditions. For instance, a combination of sodium chlorite (B76162) (NaClO₂) and tert-butyl hydroperoxide (TBHP) can be used to introduce oxygen-containing functional groups. Oxidation of dehydroabietinol (B132513), the alcohol derivative, with reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane can yield the corresponding keto-alcohol or aldehyde. uv.es

Sulfonation : As mentioned previously, sulfonation of the aromatic ring is a key derivatization. Reacting dehydroabietic acid with fuming sulfuric acid (oleum) introduces a sulfonic acid group, typically at the C12 position, to form 12-sulfonic dehydroabietic acid. google.com

Ester and Amide Formation : The carboxylic acid group at C18 is readily converted into esters and amides. Methyl dehydroabietate is a primary example of esterification. uv.es Other esters can be synthesized by reacting dehydroabietinol with various acyl chlorides, such as acetyl chloride or benzoyl chloride. uv.es

Hydroxylation via Biotransformation : Microbial transformation serves as a powerful tool for derivatization. Various fungal cultures, including Cunninghamella elegans, Rhizopus stolonifer, and Cephalosporium aphidicola, can hydroxylate dehydroabietic acid at different positions (e.g., 1β, 15, or 16) to produce hydroxylated derivatives. researchgate.netinnovareacademics.in

Friedel-Crafts Reactions : The aromatic ring of methyl dehydroabietate is susceptible to electrophilic substitution. Direct acetylation-deisopropylation can occur under Friedel-Crafts reaction conditions to yield acetylated derivatives. tandfonline.com

| Reaction Type | Reagent(s) | Position(s) Modified | Resulting Functional Group/Compound | Reference |

|---|---|---|---|---|

| Oxidation | NaClO₂/TBHP | C7, C15 | Oxidized derivatives | |

| Sulfonation | Fuming sulfuric acid (Oleum) | C12 | 12-sulfonic dehydroabietic acid | google.com |

| Esterification | Acyl chlorides (e.g., Acetyl chloride) | C18 (from alcohol) | Ester derivatives | uv.es |

| Biotransformation | C. elegans, R. stolonifer | C1, C15, C16 | Hydroxylated derivatives | researchgate.netinnovareacademics.in |

| Acetylation-Deisopropylation | Friedel-Crafts conditions | Aromatic Ring | Methyl 13-acetyl-podocarpa-8,11,13-trien-18-oate | tandfonline.com |

Synthesis of Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazine)

The introduction of heterocyclic moieties into the dehydroabietic acid (DHA) scaffold is a significant strategy for modifying its chemical properties. Among these, 1,3,4-oxadiazine derivatives have been synthesized. One approach involves the synthesis of 1,3,4-oxadiazin-5(6H)-one derivatives of dehydroabietic acid. researchgate.net The synthesis of these derivatives has been shown to enhance the cytotoxic activity compared to the parent dehydroabietic acid, indicating that the substituted oxadiazine residue plays a crucial role. researchgate.net The specific substitutions on the phenyl rings of these derivatives also significantly influence their activity. researchgate.net While detailed synthetic pathways for 1,3,4-oxadiazine derivatives specifically from this compound are not extensively documented in the provided results, the general synthesis of 1,3,4-oxadiazine rings often involves the cyclization of hydrazides with carbonyl compounds or other related methods. researchgate.nettandfonline.comnih.gov For instance, a general route to 1,3,4-oxadiazoles involves the reaction of acid hydrazides with a cyclodehydrating agent like phosphorus oxychloride. nih.gov It is plausible that similar strategies could be adapted starting from dehydroabietic acid hydrazide. Other heterocyclic derivatives, such as those containing a 1,2,3-triazole moiety at the C-14 position, have also been synthesized from dehydroabietic acid. mdpi.com

Preparation of C18-Functionalized Analogues

The carboxyl group at the C18 position of dehydroabietic acid is a primary site for chemical modification, leading to a wide array of functionalized analogues. researchgate.netmdpi.com These modifications are often aimed at altering the molecule's lipophilicity and biological activity.

Common derivatization strategies at C18 include:

Esterification: The carboxyl group can be converted into various esters. researchgate.netmdpi.com For example, methyl dehydroabietate is a common intermediate prepared by reacting dehydroabietic acid with reagents like methyl sulphate. uv.es

Amide Formation: Amides are synthesized by coupling the carboxylic acid with amines, including amino acids, to create hybrid molecules. researchgate.netmdpi.com

Reduction to Alcohols and Aldehydes: The carboxyl group can be reduced to a primary alcohol (dehydroabietinol) using reducing agents like lithium aluminum hydride (LiAlH4). uv.es This alcohol can then be oxidized to the corresponding aldehyde. researchgate.netmdpi.comuv.es

These C18-functionalized derivatives serve as key intermediates for further structural modifications. For instance, dehydroabietinol can be further esterified with various acid chlorides to produce a range of esters. uv.es The synthesis of chiral dipeptide derivatives at the C18 position has also been reported. mdpi.com The general order of activity for some biological evaluations in the catechol series of abietic acid derivatives has been noted as ester > acid > alcohol, though this relationship is not always consistent for dehydroabietane derivatives. uv.es

| C18 Modification | Reagents/Conditions | Product Type | Reference |

| Esterification | Lithium hydroxide, methyl sulphate | Methyl ester | uv.es |

| Reduction | Lithium aluminum hydride (LiAlH4) in THF | Alcohol (Dehydroabietinol) | uv.es |

| Oxidation | Dess–Martin periodinane | Aldehyde | uv.es |

| Amide Formation | Amino acids | Amides | researchgate.netmdpi.com |

| Dipeptide Coupling | Chiral dipeptides | Dipeptide derivatives | mdpi.com |

Introduction of Substituents for Targeted Reactivity (e.g., Halogenation, Nitration, Diazotization)

Introducing substituents onto the aromatic C-ring of dehydroabietic acid is a key strategy for creating derivatives with targeted reactivity. google.com These reactions are characteristic of aromatic compounds. google.com

Halogenation: Dehydroabietic acid can undergo chlorination at the C-12 and/or C-14 positions during processes like pulp bleaching with chlorine-based agents. researchgate.net Bromination of methyl dehydroabietate is also a known modification. researchgate.net

Nitration: Nitration of dehydroabietic acid derivatives has been studied extensively, with the position of nitration being influenced by the existing structure. oup.comoup.com Nitration of methyl dehydroabietate can yield nitro derivatives. researchgate.net For example, nitration of 7-oxo methyl dehydroabietate can lead to 14-nitro and 13-nitro-deisopropyl products. oup.com The reaction conditions can be controlled to favor nitration at the 11, 13 (with deisopropylation), and 14 positions. oup.com

Diazotization: Amino derivatives of dehydroabietic acid, typically obtained by the reduction of nitro compounds, can be converted into diazonium salts. researchgate.netresearchgate.net These salts are versatile intermediates that can be used in coupling reactions to synthesize azo compounds. researchgate.net For instance, starting from methyl dehydroabietate, a series of azo compounds have been synthesized through nitration, reduction, diazotization, and subsequent coupling reactions. researchgate.net

| Reaction | Position(s) of Substitution | Key Findings/Reagents | Reference |

| Chlorination | C-12, C-14 | Occurs during pulp bleaching. | researchgate.net |

| Bromination | C-12 | A method to produce methyl 12-bromo-dehydroabietate. | researchgate.net |

| Nitration | C-11, C-13, C-14 | Position is structure-dependent; can involve deisopropylation. Reagents include conc. nitric acid in acetic anhydride. | oup.comoup.comresearchgate.net |

| Diazotization | C-12 (from amino group) | Amino group formed by reduction of nitro group, then reacted to form diazonium salt for coupling. | researchgate.netresearchgate.net |

Development of Rosin-Based Surfactants and Amphiphilic Esters

The amphiphilic nature of dehydroabietic acid, possessing both a hydrophobic hydrophenanthrene skeleton and a hydrophilic carboxyl group, makes it an excellent starting material for the synthesis of surfactants. megawidechem.com These rosin-based surfactants are valued as products from renewable resources. megawidechem.comnih.gov

Various types of surfactants can be synthesized from dehydroabietic acid and its derivatives:

Anionic Surfactants: Dehydroabietates with poly(ethylene oxide) chains have been synthesized. researchgate.net

Cationic Surfactants: Dehydroabietylamine is a key intermediate for producing cationic surfactants, such as N,N-dimethyldehydroabietylamine (DMDHA) and quaternary ammonium (B1175870) salts. megawidechem.com

Nonionic Surfactants: These can be prepared by reacting rosin acids with compounds like poly(ethylene glycol). researchgate.net

Zwitterionic (Amphoteric) Surfactants: Rosin-based amino acids are a widely studied class of zwitterionic surfactants. megawidechem.com

Phosphate Surfactants: Dehydroabietic acid-based phosphorus monoester (DPM) and diester (DPD) surfactants have been designed and synthesized. nih.gov These surfactants exhibit pH-responsive self-assembly into different micelle morphologies. nih.gov

The synthesis of amphiphilic esters, such as glucose dehydroabietate, has also been explored. researcher.life These modifications aim to create molecules with specific surface activities for applications in areas like emulsification and foaming. nih.govcaf.ac.cn For instance, dehydroabietic acid-based phosphorus diester (DPD) surfactants have shown excellent foaming and emulsifying properties, particularly in acidic conditions. nih.gov

Synthesis of Polymerizable Derivatives (e.g., Allyl Resinate)

Dehydroabietic acid and its derivatives can be functionalized to create polymerizable monomers, which are valuable for producing bio-based polymers. hep.com.cnnih.gov

A notable example is the synthesis of allyl resinate . A facile method for its production involves a phase transfer reaction between sodium resinate (derived from rosin acids including dehydroabietic acid) and allyl chloride. ias.ac.in This reaction can be efficiently conducted in an aqueous solution under microwave irradiation, achieving high yields. ias.ac.in The resulting allyl resinate is a viscous liquid monomer with potential for free radical polymerization. ias.ac.in

Other polymerizable derivatives include:

Acrylate and Methacrylate Esters: A radical polymerizable monomer, dehydroabietic acid-(2-acryloyloxy-ethoxy)-ethyl ester (DHA-DG-AC), has been synthesized from dehydroabietic acid. hep.com.cn Its bulk polymerization kinetics have been studied, demonstrating its utility as a naturally-derived monomer. hep.com.cn

Polyesters: A dehydroabietic acid polymer can be formed through the polymerization of a 12-carboxy dehydroabietic acid derivative with a diol compound. google.com

These monomers can be used to create polymers with desirable properties, such as high resistance to moisture and good film-forming ability. google.com The incorporation of the rigid rosin structure can enhance the mechanical properties of the resulting polymer coatings.

| Monomer Type | Synthetic Approach | Key Features | Reference |

| Allyl Resinate | Phase transfer reaction of sodium resinate and allyl chloride (microwave assisted). | High yield (94.7%), viscous liquid monomer. | ias.ac.in |

| Acrylate Ester (DHA-DG-AC) | Multi-step synthesis from dehydroabietic acid involving esterification and reaction with acryloyl chloride. | Bulk polymerizable via radical polymerization. | hep.com.cn |

| Polyester Precursor | 12-carboxy dehydroabietic acid derivative reacted with a diol. | Forms polyesters with high moisture resistance. | google.com |

Analytical and Spectroscopic Characterization of Sodium Dehydroabietate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of sodium dehydroabietate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)

¹H and ¹³C NMR of Dehydroabietic Acid:

Detailed ¹H and ¹³C NMR data for dehydroabietic acid is available in the Biological Magnetic Resonance Bank (BMRB) under accession number bmse001287. bmrb.io The spectra were recorded in chloroform-d (B32938) (CDCl₃) at 298K.

¹H NMR: The proton NMR spectrum of dehydroabietic acid shows characteristic signals for the aromatic protons, the isopropyl group, and the methyl groups, as well as the complex aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC):

HMBC is a 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govcolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different spin systems within the molecule. For dehydroabietic acid, HMBC experiments are crucial for assigning the quaternary carbons C-4, C-10, and C-13, and for confirming the connectivity of the tricyclic ring system and the substituents. bmrb.io The HMBC spectrum of dehydroabietic acid shows correlations that connect the methyl protons to the carbons of the ring system and the isopropyl protons to the aromatic ring. bmrb.io

Below are the ¹H and ¹³C NMR chemical shift assignments for dehydroabietic acid, which serve as a reference for this compound.

| Atom | ¹³C Chemical Shift (ppm) bmrb.io | ¹H Chemical Shift (ppm) bmrb.io | Key HMBC Correlations (Proton → Carbon) bmrb.io |

|---|---|---|---|

| 1 | 38.2 | 1.65 (ax), 2.25 (eq) | H1ax → C2, C10, C20; H1eq → C2, C5, C10, C20 |

| 2 | 19.2 | 1.75 | H2 → C1, C3, C10 |

| 3 | 37.1 | 1.45 (ax), 1.95 (eq) | H3ax → C2, C4, C18, C19; H3eq → C2, C4, C5, C18, C19 |

| 4 | 47.7 | - | - |

| 5 | 51.3 | 1.85 | H5 → C4, C6, C7, C10, C18, C19, C20 |

| 6 | 21.8 | 2.30 | H6 → C5, C7, C8, C10 |

| 7 | 30.1 | 2.85 | H7 → C5, C6, C8, C9, C14 |

| 8 | 147.5 | - | - |

| 9 | 134.7 | - | - |

| 10 | 36.9 | - | - |

| 11 | 124.3 | 6.90 | H11 → C8, C9, C10, C12, C13 |

| 12 | 123.9 | 7.00 | H12 → C8, C9, C11, C13, C14 |

| 13 | 145.7 | - | - |

| 14 | 126.9 | 7.18 | H14 → C7, C8, C9, C12, C13, C15 |

| 15 | 33.5 | 2.92 (septet) | H15 → C12, C13, C14, C16, C17 |

| 16 | 24.0 | 1.24 (d) | H16 → C15, C17 |

| 17 | 24.0 | 1.24 (d) | H17 → C15, C16 |

| 18 | 185.4 | - | - |

| 19 | 16.2 | 1.30 (s) | H19 → C3, C4, C5, C18 |

| 20 | 25.2 | 1.25 (s) | H20 → C1, C5, C9, C10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight can be readily confirmed. The fragmentation pattern of the dehydroabietate anion, generated from this compound, is expected to be very similar to that of dehydroabietic acid.

The electron ionization (EI) mass spectrum of dehydroabietic acid is characterized by a molecular ion peak (M⁺) at m/z 300. nist.govnih.gov The fragmentation pattern provides a fingerprint for the molecule.

Key Fragmentation Pathways of Dehydroabietic Acid:

A prominent fragmentation pathway involves the loss of a methyl group ([M-15]⁺), resulting in a stable benzylic cation. researchgate.netchemguide.co.uklibretexts.org Another significant fragmentation is the loss of the isopropyl group ([M-43]⁺). researchgate.netchemguide.co.uklibretexts.org The loss of the carboxylic acid group ([M-45]⁺) is also a characteristic fragmentation. researchgate.netchemguide.co.uklibretexts.org

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 300 | [C₂₀H₂₈O₂]⁺ (Molecular Ion) | - |

| 285 | [M - CH₃]⁺ | CH₃• |

| 257 | [M - C₃H₇]⁺ | C₃H₇• (isopropyl radical) |

| 255 | [M - COOH]⁺ | COOH• |

| 239 | [M - C₃H₇ - H₂O]⁺ or other rearrangements | C₃H₇• and H₂O |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group, the aromatic ring, and the aliphatic C-H bonds. In contrast to dehydroabietic acid, which would show a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹, this compound will exhibit strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The aromatic ring in this compound is the primary chromophore responsible for its UV absorption. A study on a dehydroabietic acid derivative incorporated into a layered double hydroxide (B78521) composite reported UV-Vis absorption spectra, indicating that the dehydroabietate moiety absorbs UV radiation. d-nb.inforesearchgate.net The spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring, likely in the range of 260-280 nm.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related compounds and impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com Due to the low volatility of this compound, direct GC analysis is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile salt into a more volatile derivative. colostate.edugcms.cz

Derivatization for GC Analysis:

The most common derivatization method for resin acids like dehydroabietic acid is esterification, typically to form methyl esters. colostate.eduncsu.edu This can be achieved using reagents such as diazomethane, trimethylsilyldiazomethane, or by heating with an alcohol in the presence of an acid catalyst. The resulting methyl dehydroabietate is sufficiently volatile for GC analysis.

GC-MS for Purity Assessment:

When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification of impurities. nih.gov In a GC-MS analysis of derivatized this compound, the gas chromatogram would show the main peak for methyl dehydroabietate, and any other peaks would correspond to impurities. The mass spectrum of each peak can then be used to identify the structure of the impurity. Common impurities in rosin-derived products include other resin acids, oxidized derivatives, and fatty acids. ncsu.edu

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound without the need for derivatization. nih.govchromatographyonline.com

Reversed-Phase HPLC:

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of resin acids. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The purity of this compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Derivatization for Enhanced Detection:

While not always necessary for separation, derivatization can be employed in HPLC to enhance the detectability of the analyte, especially when using a UV-Vis or fluorescence detector. uoguelph.ca For carboxylic acids like dehydroabietic acid, derivatization can be performed to introduce a chromophore or fluorophore into the molecule. However, for routine purity analysis of this compound, direct analysis by HPLC with UV detection is often sufficient.

Specialized Analytical Approaches for Characterization

The comprehensive characterization of this compound and its derivatives necessitates the use of specialized analytical techniques capable of elucidating specific properties such as purity, concentration in various matrices, and surface-active behavior. These methods provide crucial data for quality control, environmental monitoring, and application-specific formulation development.

Ion Chromatography (IC) for Purity and Content Determination

Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ionic species. carleton.edu It is a form of liquid chromatography where separation is based on the interaction of ions in a sample with an ion-exchange resin. carleton.edu The technique is highly suited for determining the purity of ionic compounds like this compound by quantifying the primary ions (sodium and dehydroabietate) and detecting any inorganic or organic ionic impurities.

The fundamental principle of IC involves introducing an aqueous sample into a pressurized stream of eluent, which then passes through a separator column containing a stationary phase (the ion-exchange resin). carleton.eduvanderbilt.edu For the analysis of this compound, a cation-exchange column would be used to separate and quantify the sodium (Na⁺) ion, while an anion-exchange column would be used for the dehydroabietate anion and other potential anionic impurities like chloride, sulfate, or acetate (B1210297). carleton.edu After separation, the ions pass through a detector, most commonly a conductivity detector, which measures the electrical conductivity of the eluent. ippta.co The retention time identifies the specific ion, and the peak area is proportional to its concentration.

In the context of this compound, IC can be employed in several ways:

Purity Assay: By preparing a standard solution of known concentration, the content of the sodium cation can be precisely determined. This can be compared against the theoretical stoichiometric amount to assess the purity of the salt.

Impurity Profiling: IC can simultaneously screen for common inorganic anionic and cationic impurities that may be present from the synthesis or manufacturing process. The presence of small amounts of unreacted starting materials or side products can significantly alter the physicochemical properties of the final product. nih.gov

Content Determination in Formulations: For industrial applications where this compound is part of a complex mixture, IC can quantify its concentration, provided proper sample preparation is performed to extract the ionic species into a suitable aqueous solution. carleton.edunih.gov

The table below outlines typical conditions that could be adapted for the analysis of ionic species relevant to the purity assessment of this compound.

| Parameter | Cation Analysis (for Sodium) | Anion Analysis (for Dehydroabietate & Impurities) |

| Separator Column | Cation-exchange column (e.g., with sulfonic acid functional groups) | Anion-exchange column (e.g., with quaternary ammonium (B1175870) functional groups) |

| Eluent | Dilute acid (e.g., Methanesulfonic acid) | Carbonate/Bicarbonate buffer |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Typical Analytes | Na⁺, K⁺, Mg²⁺, Ca²⁺ | Dehydroabietate, Cl⁻, SO₄²⁻, Acetate |

| Sample Prep | Dissolution in ultrapure water, filtration (0.45 µm) | Dissolution in ultrapure water, filtration (0.45 µm) |

This table presents generalized Ion Chromatography parameters. Specific conditions would require optimization for the precise analysis of this compound.

Electrochemical Sensing Methodologies for Detection

Electrochemical sensing offers a rapid, sensitive, and often portable approach for the detection and quantification of electroactive species. rsc.org These methods are based on measuring the change in an electrical property (such as current or potential) that occurs during an electrochemical reaction involving the target analyte. For this compound, the dehydroabietate moiety, with its aromatic ring system, is a potential target for electrochemical detection via oxidation.

Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), are particularly relevant. scielo.org.co In a typical setup, a three-electrode system (working, reference, and counter electrode) is immersed in a solution containing the analyte and a supporting electrolyte. A potential is applied to the working electrode and swept over a range, and the resulting current from the oxidation or reduction of the analyte at the electrode surface is measured. The potential at which the peak current occurs is characteristic of the analyte, while the peak current height is proportional to its concentration.

The development of an electrochemical sensor for this compound would likely involve:

Identifying the Electrochemical Signature: Running cyclic voltammograms to determine the oxidation potential of the dehydroabietate anion. This oxidation would likely occur on the aromatic ring.

Optimizing Electrode Material: Testing various working electrodes (e.g., glassy carbon, boron-doped diamond, or chemically modified electrodes) to achieve a sensitive and reproducible signal. rsc.org

Method Validation: Establishing key analytical parameters such as the linear dynamic range, limit of detection (LOD), limit of quantification (LOQ), selectivity against potential interferents, and reproducibility. scielo.org.co

While specific studies on the electrochemical sensing of this compound are not widely reported, the methodology has been successfully applied to a vast range of other complex organic molecules. The table below provides illustrative examples of the voltammetric determination of organic compounds to demonstrate the potential of the technique.

| Analyte | Working Electrode | Technique | Limit of Detection (LOD) | Matrix |

| Ascorbic Acid | Iodine-Coated Platinum | Cyclic Voltammetry (CV) | 1.0 µM | Pharmaceutical Formulation |

| Flavonoids | Flow-through Column Electrolysis | Amperometry | Not Specified | General |

| Various Organics | Chemically Modified Electrodes | Stripping Voltammetry | Varies (Trace Levels) | Aqueous Solution |

This table is for illustrative purposes to show the capabilities of electrochemical methods for organic analysis. Data is sourced from general electrochemical literature. rsc.orgscielo.org.coresearchgate.net

Surface Tension and Resonance Light-Scattering Techniques for Surface Properties

As an amphiphilic molecule with a hydrophobic hydrophenanthrene structure and a hydrophilic carboxylate group, this compound functions as a surfactant. Understanding its behavior at interfaces is critical for many of its applications. Surface tension and light-scattering techniques are primary tools for characterizing these properties.

Surface Tension and Critical Micelle Concentration (CMC):

Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). Surfactants, like this compound, preferentially adsorb at this interface, disrupting the cohesive forces and lowering the surface tension of the solution. erau.edu

As the concentration of a surfactant in a solution increases, the surface tension decreases until it reaches a point where the interface is saturated with surfactant molecules. wikipedia.org At this concentration, the surfactant molecules begin to self-assemble in the bulk solution into aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC) . wikipedia.orgnih.gov Above the CMC, the surface tension remains relatively constant because any additional surfactant added to the system forms new micelles rather than further populating the interface. wikipedia.org The CMC is a fundamental characteristic of a surfactant. nih.gov

The CMC can be determined experimentally by measuring the surface tension of solutions with varying surfactant concentrations and identifying the inflection point in the surface tension versus concentration plot. wikipedia.org Common methods for measuring surface tension include the du Noüy ring, Wilhelmy plate, and pendant drop methods. tegewa.de Dynamic surface tension measurements can also provide insight into the rate of adsorption at an interface. taylorfrancis.com

While extensive data for this compound is limited, studies on its parent acid and related derivatives confirm the applicability of these techniques and provide insight into its expected behavior. For instance, dynamic surface tension has been used to monitor the biotransformation of dehydroabietic acid. taylorfrancis.com Furthermore, a cationic derivative, 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride (CHPDMDHA), has been synthesized and characterized, providing valuable comparative data. researchgate.net

| Compound | Method | CMC (mol/L) | Surface Tension at CMC (γcmc) (mN/m) |

| CHPDMDHA* | Surface Tensiometry | 1.60 x 10⁻⁵ | 30.38 |

Data for 3-Chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride, a cationic derivative of dehydroabietylamine, at 25°C. researchgate.net

Resonance Light-Scattering (RLS):

Once micelles are formed at concentrations above the CMC, their size, shape, and aggregation number can be characterized using light-scattering techniques. Resonance Light-Scattering (RLS) is a highly sensitive method that can be used to study the aggregation of molecules. researchgate.net When molecules associate to form large aggregates, their ability to scatter light can be dramatically enhanced, leading to a strong RLS signal. This technique is particularly useful for detecting the initial formation of aggregates at or near the CMC and can be used to study the interactions between surfactants and other molecules that may induce aggregation.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Response Profiles

The molecular skeleton of dehydroabietic acid, which includes a carboxyl group, an aromatic C-ring, and two alicyclic rings, is fundamental to its wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govmdpi.com The hydrophobic nature of the tricyclic core combined with the hydrophilic carboxyl group provides an amphipathic character that can influence interactions with biological membranes and cellular targets. nih.gov

Influence of Functional Group Modifications on Biological Activities

Modifications to the functional groups of the dehydroabietic acid scaffold have been extensively studied to enhance its biological activities. The carboxyl group at C-18 and the aromatic C-ring are common sites for chemical derivatization.

For instance, the transformation of the C-18 carboxyl group into esters, amides, aldehydes, or alcohols has been shown to modulate the compound's cytotoxic and antimicrobial activities. mdpi.comnih.gov A series of C18-oxygenated derivatives of dehydroabietic acid have been synthesized and evaluated for their biological activities. nih.gov

Furthermore, the introduction of various moieties at different positions on the dehydroabietic acid skeleton has led to derivatives with improved therapeutic potential. For example, the synthesis of dehydroabietic acid derivatives containing an acyl-thiourea peptide moiety has resulted in compounds with significant antitumor activity. mdpi.com Similarly, the introduction of an amino alcohol unit has been shown to impart antibacterial activity. nih.gov

The table below summarizes the influence of some functional group modifications on the biological activities of dehydroabietic acid derivatives.

| Modification Site | Added Functional Group/Moiety | Resulting Biological Activity | Reference |

| C-18 | Acyl-thiourea peptide | Antitumor | mdpi.com |

| C-18 | Amino alcohol | Antibacterial | nih.gov |

| C-7 | Acylhydrazone | Antibacterial, Anticancer | mdpi.commdpi.com |

| C-14 | 1,2,3-triazole | Antibacterial | mdpi.com |

Impact of Stereochemistry on Biological Efficacy

The stereochemistry of dehydroabietic acid derivatives, particularly the configuration of the A/B ring junction, is a critical factor influencing their biological efficacy. The rigid, three-dimensional structure of these molecules means that subtle changes in the spatial arrangement of atoms can lead to significant differences in their interaction with biological targets.

While comprehensive studies on the impact of stereochemistry on the full range of biological activities of dehydroabietic acid derivatives are still emerging, initial findings suggest its importance in antimicrobial activity. The specific stereochemical configuration can affect how the molecule binds to enzymes or receptors, thereby influencing its potency. Further research is needed to fully elucidate the stereochemical requirements for optimal activity in different therapeutic areas.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org This method is valuable for predicting the activity of new compounds and for guiding the design of more potent analogues.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of dehydroabietic acid-based acylhydrazones to understand their anticancer activity against the HepG2 human cancer cell line. nih.gov The CoMFA model provided insights into the structural requirements for enhanced activity. The statistical results of this model are presented in the table below.

| Statistical Parameter | Value |

| Q² (Cross-validated correlation coefficient) | 0.527 |

| R² (Non-cross-validated correlation coefficient) | 0.962 |

| R²test (Predictive correlation coefficient for the test set) | 0.614 |

The developed model demonstrated good predictive ability and was used to design new molecules with potentially enhanced anticancer activity. nih.gov Such QSAR models serve as a powerful tool in the lead optimization phase of drug discovery for dehydroabietic acid derivatives.

Molecular Interactions and Mechanistic Investigations Non Clinical Focus

Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Sodium dehydroabietate, and its acidic form dehydroabietic acid (DHA), have been shown to interact with various biological macromolecules, including proteins and DNA. These interactions are fundamental to its observed biological activities in in vitro models.

Research has demonstrated that DHA can significantly alter the physical state of cytoskeletal proteins. nih.gov Specifically, in human erythrocyte membranes, DHA induced concentration-dependent changes to these proteins. nih.gov It has been proposed that this interaction is a primary mechanism of its action, leading to secondary effects on the lipid bilayer. nih.gov Further studies have indicated that DHA can directly bind to specific proteins. For instance, it has been identified as an anti-aging agent that directly binds to and activates the Sirtuin 1 (SIRT1) protein. nih.govnih.gov Another study identified protein kinase C delta (PKCδ) as a molecular target of DHA, with binding interactions confirmed through various biophysical techniques. researchgate.net

In addition to proteins, derivatives of dehydroabietic acid have been shown to interact with DNA. nih.gov Two novel derivatives, DTPC and DDTPC, were found to interact with calf thymus DNA (CT DNA) primarily through intercalation. nih.gov This mode of binding was supported by circular dichroism, fluorescence spectroscopy, DNA denaturation, and viscosity studies. nih.gov The ability of these derivatives to bind to DNA was also found to be closely related to their cytotoxic effects on cancer cell lines. nih.gov Furthermore, studies on similar compounds, such as tanshinone derivatives, have shown binding to the minor groove of DNA, with a preference for AT-rich sequences. mdpi.com

The interaction of dehydroabietic acid derivatives has also been studied with serum albumins, which are crucial for the transport and storage of many molecules. Both DTPC and DDTPC were shown to bind to bovine serum albumin (BSA), suggesting they can be transported and stored by proteins. nih.gov Another study investigating the interaction between sodium dehydroacetate (a similar compound) and human serum albumin (HSA) revealed a high binding affinity with a 1:1 stoichiometry. researchgate.net

Table 1: Investigated Interactions of Dehydroabietic Acid and its Derivatives with Biological Macromolecules

| Interacting Molecule | Macromolecule | Type of Interaction | Method of Investigation | Key Finding |

| Dehydroabietic Acid (DHA) | Cytoskeletal Proteins | Alteration of physical state | Electron Paramagnetic Resonance | DHA alters the physical state of cytoskeletal proteins in a concentration-dependent manner. nih.gov |

| Dehydroabietic Acid (DHA) | SIRT1 Protein | Direct binding and activation | Not specified in abstract | DHA directly binds to and activates SIRT1. nih.govnih.gov |

| Dehydroabietic Acid (DHA) | Protein Kinase C delta (PKCδ) | Direct binding | Bio-layer interferometry, molecular docking, cellular thermal shift assays | DHA is a novel inhibitor of PKCδ. researchgate.net |

| DTPC and DDTPC (DHA derivatives) | Calf Thymus DNA (CT DNA) | Intercalation | Circular dichroism, fluorescence spectroscopy, DNA denaturation, viscosity studies | Derivatives interact with DNA via intercalation. nih.gov |

| DTPC and DDTPC (DHA derivatives) | Bovine Serum Albumin (BSA) | Binding | Fluorescence and CD spectral experiments | Derivatives can be transported and stored by BSA. nih.gov |

| Sodium Dehydroacetate | Human Serum Albumin (HSA) | Binding | Fluorescence spectroscopy, Isothermal titration calorimetry, Molecular docking | High binding affinity with 1:1 stoichiometry, mainly driven by non-covalent forces. researchgate.net |

Non-Covalent Bonding Mechanisms (e.g., Hydrogen Bonding, Electrostatic, Van der Waals)

The interactions between this compound and biological macromolecules are primarily governed by non-covalent bonding mechanisms. These interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces, are crucial for the formation of stable complexes and the modulation of biological activity.

A study on the binding of sodium dehydroacetate to human serum albumin (HSA) indicated that the interaction is spontaneous and mainly driven by van der Waals forces and hydrogen bonds. researchgate.net This suggests that the hydrophobic regions of the dehydroabietate structure likely engage in van der Waals interactions with nonpolar residues in the protein's binding pocket, while the carboxylate group can form hydrogen bonds.

The binding of dehydroabietic acid derivatives to DNA through intercalation is another example of non-covalent interactions at play. nih.gov This process involves the insertion of the planar aromatic ring system of the dehydroabietic acid derivative between the base pairs of the DNA double helix. This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases, which are a form of van der Waals forces.

Electrostatic interactions are also likely to be significant, particularly for the ionized form, this compound. The negatively charged carboxylate group can form strong electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the surface or within the binding pockets of proteins. These types of charge-charge interactions are fundamental in guiding the initial binding and orientation of the molecule.

The interplay of these different non-covalent forces determines the specificity and affinity of this compound for its various biological targets. The combination of a large hydrophobic scaffold and a polar carboxylate group allows for a versatile binding profile, enabling interactions with a range of macromolecules through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

Modulation of Cellular Pathways and Targets in In Vitro Models

Dehydroabietic acid (DHA) has been identified as a direct activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including those related to aging. nih.govnih.gov Research has shown that DHA can directly bind to the SIRT1 protein, leading to an enhancement of its enzymatic activity. nih.gov This direct activation mechanism suggests that DHA may function as a sirtuin-activating compound (STAC). The activation of SIRT1 by DHA was found to be more potent than that of resveratrol, a well-known natural SIRT1 activator. researchgate.net

The activation of SIRT1 by natural phytochemicals is a recognized mechanism for mediating beneficial cellular effects. frontiersin.org SIRT1 activation is involved in modulating gene expression, DNA repair, metabolism, and oxidative stress responses. frontiersin.org The direct interaction of DHA with SIRT1 suggests that it can influence these pathways. For instance, activated SIRT1 can deacetylate a variety of protein targets, thereby altering their function. The precise molecular interactions that facilitate the binding of DHA to SIRT1 and the subsequent allosteric changes that lead to its activation are areas of ongoing investigation.

Dehydroabietic acid and its derivatives have been shown to induce both apoptosis and oncosis in in vitro cancer cell models. nih.govmdpi.com

Apoptosis: Studies have demonstrated that dehydroabietic acid induces apoptosis in gastric cancer cells. nih.govresearchgate.net The proposed mechanism involves the mitochondria-mediated pathway. researchgate.net This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis. mdpi.comresearchgate.net Furthermore, dehydroabietic acid has been identified as a novel inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family. nih.govproquest.com By reducing the expression of survivin, dehydroabietic acid promotes the activation of caspases and facilitates apoptosis. nih.govproquest.com In human lung cells, dehydroabietic acid was also found to induce apoptosis through the cleavage of caspase-3 and PARP. mdpi.com

Oncosis: In addition to apoptosis, derivatives of dehydroabietic acid have been found to induce oncosis, a form of necrotic cell death characterized by cellular swelling. A derivative of DHA, QC4, was shown to induce both oncosis and apoptosis in gastric cancer cells. nih.gov Another derivative, QC2, was found to induce oncosis in hepatocellular carcinoma cells. nih.govsunderland.ac.uk The mechanism of oncosis induction by these derivatives involves damage to the cell membrane and organelles. nih.govnih.govsunderland.ac.uk A key event in this process is the activation of calpain-1, a calcium-dependent protease. nih.gov The activation of calpain contributes to the breakdown of the cytoskeleton and damage to the cell membrane, leading to cell swelling and eventual lysis. nih.gov The induction of oncosis is also associated with ATP depletion, an increase in reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential. nih.govsunderland.ac.uk

Table 2: Mechanisms of Cell Death Induced by Dehydroabietic Acid and its Derivatives

| Cell Death Pathway | Cell Line | Key Molecular Events | Compound |

| Apoptosis | Gastric Cancer Cells (AGS, YCC-2) | Upregulation of Bax, downregulation of Bcl-2, cleavage of caspase-3 and PARP. researchgate.net | Dehydroabietic Acid |

| Apoptosis | Gastric Cancer Cells | Inhibition of survivin expression, increase in cleaved caspase-3. nih.govproquest.com | Dehydroabietic Acid |

| Apoptosis | Human Lung Cells | Cleavage of caspase-3 and PARP, interference with mitochondria. mdpi.com | Dehydroabietic Acid |

| Oncosis and Apoptosis | Gastric Cancer Cells | Damage of cytomembrane and organelles, activation of calpain-1. nih.gov | DHA derivative QC4 |

| Oncosis | Hepatocellular Carcinoma Cells | Activation of calpain, damage of cytomembrane and organelles, ROS accumulation, ATP depletion. nih.govsunderland.ac.uk | DHA derivative QC2 |

Dehydroabietic acid has been shown to interact with and modulate the function of ion channels, specifically voltage-gated potassium (KV) channels. The hydrophobic nature of dehydroabietic acid allows it to anchor near the channel's positively charged voltage sensor, within a pocket between the channel and the lipid membrane. The negatively charged carboxyl group of the molecule then exerts an electrostatic effect on the voltage sensor, which promotes the opening of the channel. The effectiveness of this channel-opening effect is dependent on the spatial relationship between the hydrophobic anchor and the charged carboxyl group.

Dehydroabietic acid has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. researchgate.net In a study using Xenopus laevis oocytes expressing GABA-A receptors of the α1β2γ2s subtype, a petroleum ether extract of Boswellia thurifera resin, which contains dehydroabietic acid, potentiated GABA-induced chloride currents. researchgate.net Further investigation with isolated dehydroabietic acid confirmed its modulatory activity, with a maximal potentiation of the GABA-induced current and a defined EC50 value. researchgate.net This indicates that dehydroabietic acid enhances the function of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. The potentiation of GABAergic neurotransmission can lead to anxiolytic and sedative effects. The specific binding site and the precise mechanism by which dehydroabietic acid modulates different GABA-A receptor subtypes are subjects for further investigation.

Biological Activities in Pre Clinical and in Vitro Systems

Antimicrobial Activity

Dehydroabietic acid (DHA), the active component of sodium dehydroabietate, has demonstrated significant antimicrobial properties against a range of pathogens.

Antibacterial Spectrum and Potency

DHA has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have documented its inhibitory effects on various bacterial species. For instance, it has shown high efficiency against the Gram-positive bacteria Staphylococcus aureus and Mycobacterium smegmatis. Its activity extends to Gram-negative bacteria as well, including Escherichia coli and Klebsiella pneumoniae. In some applications, such as in antibacterial films, sodium dehydroacetate has demonstrated a stronger inhibitory effect on Escherichia coli compared to other agents.

Table 1: Antibacterial Activity of Dehydroabietic Acid (DHA)

| Bacterial Species | Type | Noted Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | High efficiency |

| Mycobacterium smegmatis | Gram-positive | High efficiency |

| Escherichia coli | Gram-negative | Inhibitory effect |

| Klebsiella pneumoniae | Gram-negative | Inhibitory effect |

Antifungal Efficacy

The compound exhibits broad-spectrum antifungal activity. Dehydroabietic acid has been shown to inhibit the mycelial growth of several pathogenic fungi in a concentration-dependent manner, including Alternaria alternata, Botrytis cinerea, Valsa mali, Pestalotiopsis neglecta, and Fusarium oxysporum. The most significant inhibitory effect was observed against A. alternata. At a concentration of 800 mg/L, DHA achieved an 80.33% inhibition rate against this fungus semanticscholar.org. Similarly, sodium dehydroacetate is known to effectively inhibit the growth of yeasts and molds nih.gov. Its mechanism against Geotrichum citri-aurantii involves disrupting cell membrane permeability and energy metabolism nih.gov.

Table 2: Antifungal Activity of Dehydroabietic Acid (DHA) at 800 mg/L

| Fungal Species | Mycelial Growth Inhibition Rate |

|---|---|

| Alternaria alternata | 80.33% |

| Botrytis cinerea | 75.67% |

| Valsa mali | 75.33% |

| Pestalotiopsis neglecta | 63.76% |

| Fusarium oxysporum | 57.94% |

Anti-Protozoal Activity (e.g., Anti-leishmanial)

Derivatives of dehydroabietic acid have demonstrated potent anti-protozoal activity, particularly against the parasites responsible for leishmaniasis and Chagas disease. mdpi.comnih.gov These compounds have shown high selectivity in targeting Leishmania donovani and Trypanosoma cruzi mdpi.comnih.gov. Studies have found that certain derivatives can effectively kill parasites residing within host cells, which is the relevant stage for disease pathology. For intracellular L. donovani, IC₅₀ values (the concentration required to inhibit 50% of the parasite's activity) ranged from 2.3 to 9 μM. Against intracellular T. cruzi, the IC₅₀ values were even lower, ranging from 1.4 to 5.8 μM, indicating significant potency mdpi.com.

Antiviral Research

Dehydroabietic acid and its derivatives have been identified as possessing antiviral properties nih.gov. Research has explored their efficacy against various viruses. For instance, some C18-oxygenated derivatives of dehydroabietic acid were evaluated for their antiviral activity against Human herpesvirus 1. Furthermore, dehydroabietylamine, a derivative of DHA, has been studied for its antiviral effects against the influenza A(H1N1)pdm09 virus.

Anticancer Activity in Human Carcinoma Cell Lines

A significant body of research has focused on the anticancer potential of dehydroabietic acid derivatives against various human cancer cell lines. These compounds have shown moderate to high levels of cytotoxic activity and, in some cases, have displayed potency comparable to the commercial anticancer drug cisplatin, while exhibiting lower toxicity to normal cells.

The anticancer effects have been observed in a wide range of carcinoma cell lines, including:

Nasopharyngeal Carcinoma: CNE-2

Liver Carcinoma: HepG2, BEL-7402, SMMC7721

Cervical Carcinoma: HeLa

Gastric Carcinoma: AGS

Lung Carcinoma: SK-MES-1

Breast Carcinoma: MDA-MB-231, MCF-7

One particular derivative, N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, demonstrated an IC₅₀ value of 2.21 μM against the HeLa cell line. In studies on gastric cancer cells (AGS), DHA was found to induce apoptosis and cause cell cycle arrest at the G1 phase.

Table 3: Anticancer Activity of Selected Dehydroabietic Acid (DHA) Derivatives

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Compound |

|---|---|---|---|

| HeLa | Cervical | 2.21 | N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide |

| BEL-7402 | Liver | 14.46 | N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide |

| MDA-MB-231 | Breast | 7.12 | Quinoline Derivative 41 |

| MCF-7 | Breast | 3.99 | Quinoline Derivative 41 |

Anti-inflammatory and Immunomodulatory Effects

Dehydroabietic acid exhibits notable anti-inflammatory and immunomodulatory properties. Studies in macrophage cell lines have shown that DAA can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. It also decreases the expression of inflammatory genes.

The mechanism behind these effects involves the suppression of key signaling pathways. DAA has been shown to inhibit the activity of kinases in the NF-κB (nuclear factor kappa B) signaling cascade and to suppress the AP-1 (activator protein-1) pathway by targeting kinases such as Src, Syk, and TAK1. By modulating these pathways, dehydroabietic acid can effectively control the transcriptional regulation of inflammatory responses.

Antioxidant Mechanisms

The antioxidant properties of dehydroabietic acid (DAA), the acidic form of this compound, are attributed to its ability to modulate cellular pathways involved in oxidative stress response. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov DAA has been shown to interact with Kelch-like ECH-associated protein 1 (Keap1), which leads to the activation of Nrf2-ARE. This activation promotes the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase 4 (GPX4). nih.gov The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation, thereby mitigating oxidative damage. nih.gov

In addition to pathway modulation, derivatives of abietic acid, which are structurally similar to dehydroabietic acid, have demonstrated direct radical scavenging capabilities. For instance, a catechol derivative of abietic acid has been evaluated for its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov While these studies indicate that the radical scavenging activity is less potent than that of the well-known antioxidant quercetin, they nevertheless establish the capacity of this class of compounds to directly interact with and neutralize free radicals. nih.gov The antioxidant properties of DAA are also considered a significant factor in its observed activity against Leishmania, where it induces ROS production and downregulates Nrf2 in the parasite. mdpi.com

Table 1: Antioxidant Mechanisms of Dehydroabietic Acid

| Mechanism | Pathway/Target | Outcome |

|---|---|---|

| Pathway Activation | Keap1/Nrf2-ARE Signaling | Increased expression of antioxidant enzymes (HO-1, GPX4) |

| Enzymatic Regulation | Downregulation of Nrf2 (in Leishmania) | Induction of reactive oxygen species (ROS) |

| Radical Scavenging | Direct interaction with free radicals (DPPH, ABTS) | Neutralization of free radicals |

Anti-aging Effects in Model Organisms (e.g., C. elegans)

Dehydroabietic acid has been identified as a phytochemical with anti-aging properties, notably through its effects on the lifespan of the model organism Caenorhabditis elegans. nih.gov Studies have demonstrated that DAA can extend the lifespan of these nematodes. nih.gov This pro-longevity effect is primarily mediated through the activation of SIRT1, a member of the sirtuin family of proteins that are known to play a crucial role in aging and cellular health. nih.gov

The mechanism of action involves the direct binding of DAA to the SIRT1 protein, which enhances its enzymatic activity. nih.gov This activation leads to the deacetylation of SIRT1's target proteins, a process linked to improved cellular function and stress resistance. The critical role of SIRT1 in the anti-aging effects of DAA was further substantiated by experiments using sir-2.1 mutants of C. elegans (the worm ortholog of SIRT1). In these mutants, the lifespan-extending effects of DAA were significantly diminished. nih.gov

In addition to extending lifespan, DAA has been observed to prevent the accumulation of lipofuscin in C. elegans. nih.gov Lipofuscin is an age-related pigment composed of oxidized proteins and lipids that accumulates in cells over time and is considered a hallmark of aging. researchgate.net The reduction in lipofuscin accumulation suggests that DAA may help to mitigate age-associated cellular damage.

**Table 2: Anti-aging Effects of Dehydroabietic Acid in *C. elegans***

| Parameter | Observation | Mediating Factor |

|---|---|---|

| Lifespan | Extension of lifespan | SIRT1 activation |

| Lipofuscin Accumulation | Prevention of age-related accumulation | Implied secondary to SIRT1 activation |

| Genetic Dependence | Lifespan extension is reduced in sir-2.1 mutants | SIRT1 pathway is crucial |

Gastroprotective and Anti-ulcer Properties

Research has demonstrated that dehydroabietic acid and its derivatives possess significant gastroprotective and anti-ulcer properties. In preclinical studies using a mouse model of HCl/ethanol-induced gastric lesions, dehydroabietic acid was shown to reduce the lesion index. nih.gov This model is commonly used to evaluate the efficacy of potential anti-ulcer agents, as the combination of hydrochloric acid and ethanol (B145695) induces acute gastric mucosal damage.

A study assessing a series of dehydroabietic acid derivatives reported a notable reduction in gastric lesions. Dehydroabietic acid itself, as well as its alcohol (dehydroabietanol) and methyl ester forms, were among the most effective compounds, achieving a reduction in the lesion index of at least 75% at a dose of 100 mg/kg. nih.gov This level of protection was comparable to that of the proton pump inhibitor lansoprazole, a standard therapeutic agent for gastric ulcers. nih.gov

The gastroprotective effects of these compounds are thought to be linked to their ability to protect the gastric mucosa from injury. The presence of a carboxyl group, or its modification to an alcohol, aldehyde, or methyl ester at the C-18 position of the dehydroabietic acid structure, was associated with the highest gastroprotective activity. nih.gov

Table 3: Gastroprotective Effects of Dehydroabietic Acid Derivatives in HCl/EtOH-Induced Gastric Lesions in Mice

| Compound | Inhibition of Gastric Lesions (%) |

|---|---|

| Dehydroabietanol | ≥ 75 |

| Dehydroabietal | ≥ 75 |

| Dehydroabietic acid | ≥ 75 |

| Methyl dehydroabietate | ≥ 75 |

| N-(m-nitrophenyl)abietamide | 75-85 |

| N-(o-chlorophenyl)abietamide | 75-85 |

| N-(p-iodophenyl)abietamide | 75-85 |

| N-2-aminothiazolylabietamide | ≥ 75 |

| N-benzylabietamide | ≥ 75 |

Data from a study where compounds were administered at a single oral dose of 100 mg/kg. nih.gov

Environmental Fate, Biodegradation, and Remediation Studies

Microbial Degradation Pathways and Biotransformation

The biodegradation of dehydroabietate is a key process in its removal from contaminated environments. A diverse range of microorganisms has been shown to metabolize this compound, employing specific enzymatic pathways to break down its complex tricyclic structure.

Numerous microorganisms capable of degrading dehydroabietic acid (DHA) have been isolated from various environments, including pulp mill effluents, contaminated soils, and sediments. researchgate.net These organisms are physiologically and phylogenetically diverse, encompassing bacteria and fungi. nih.govresearchgate.net Bacteria, in particular, have been extensively studied for their ability to utilize resin acids as a sole source of carbon and energy. nih.gov

One of the most well-documented dehydroabietate-degrading bacteria is Pseudomonas abieticivorans. nih.gov This species has been identified as a key player in the degradation of resin acids in environments like spruce bark. nih.gov Other notable bacterial genera with species capable of degrading dehydroabietate include Arthrobacter, Bacillus, Alcaligenes, and Flavobacterium. asm.org Fungi, such as Trametes versicolor and Phlebiopsis gigantea, have also been shown to rapidly degrade DHA, transforming it into various hydroxylated derivatives. nih.gov While bacteria and fungi are the primary degraders, the role of archaea in resin acid metabolism is less understood, though they are known to inhabit extreme environments where such compounds may be present. vu.nlnih.govnih.govresearchgate.netfrontiersin.org

Dehydroabietate-Degrading Microorganisms

| Microorganism | Type | Environment of Isolation |

|---|---|---|

| Pseudomonas abieticivorans | Bacteria | Spruce Bark Enrichments nih.gov |

| Pseudomonas abietaniphila BKME-9 | Bacteria | Pulp and Paper Wastewater nih.gov |

| Arthrobacter sp. | Bacteria | Pulp Mill Effluents asm.org |

| Bacillus sp. | Bacteria | Pulp Mill Effluents asm.org |

| Alcaligenes eutrophus | Bacteria | Pulp Mill Effluents asm.org |

| Flavobacterium resinovorum | Bacteria | Pulp Mill Effluents asm.org |

| Trametes versicolor | Fungi | Liquid Stationary Cultures nih.gov |

| Phlebiopsis gigantea | Fungi | Liquid Stationary Cultures nih.gov |

The microbial degradation of dehydroabietate typically proceeds through a series of oxidative reactions. In aerobic bacteria, the initial steps involve the hydroxylation of the aromatic ring, a process often catalyzed by dioxygenase enzymes. nih.gov A key intermediate in the degradation pathway of dehydroabietic acid by several Pseudomonas species is 7-oxodehydroabietic acid. nih.govresearchgate.netresearchgate.net

In Pseudomonas abietaniphila BKME-9, a well-studied model organism for dehydroabietate degradation, the catabolic pathway is initiated by the oxidation of dehydroabietic acid to 7-oxodehydroabietic acid. nih.gov This is followed by the action of a novel aromatic-ring-hydroxylating dioxygenase, encoded by the dit gene cluster, which hydroxylates 7-oxodehydroabietic acid at the C-11 and C-12 positions. nih.govnih.gov This results in the formation of 7-oxo-11,12-dihydroxy-8,13-abietadien acid. nih.gov Subsequently, a meta-cleavage dioxygenase, also part of the dit gene cluster, is proposed to cleave the aromatic ring, leading to further degradation of the molecule. nih.govnih.gov

Fungal biotransformation of dehydroabietic acid often results in the formation of various hydroxylated metabolites. For instance, Trametes versicolor and Phlebiopsis gigantea produce a range of mono-, di-, and trihydroxylated derivatives of dehydroabietic acid. nih.gov These hydroxylation reactions are typically catalyzed by cytochrome P450 monooxygenases. researchgate.net

Key Intermediates in the Microbial Degradation of Dehydroabietic Acid

| Intermediate Compound | Precursor | Key Enzyme/Process | Microorganism(s) |

|---|---|---|---|

| 7-oxodehydroabietic acid | Dehydroabietic acid | Oxidation | Pseudomonas abietaniphila BKME-9 nih.govresearchgate.netresearchgate.net |

| 7-oxo-11,12-dihydroxy-8,13-abietadien acid | 7-oxodehydroabietic acid | Aromatic-ring-hydroxylating dioxygenase (DitA) nih.gov | Pseudomonas abietaniphila BKME-9 nih.gov |

| 1β-hydroxy-dehydroabietic acid | Dehydroabietic acid | Hydroxylation | Phlebiopsis gigantea nih.gov |

| 1β,7α-dihydroxy-dehydroabietic acid | Dehydroabietic acid | Hydroxylation | Phlebiopsis gigantea nih.gov |

| 1β,16-dihydroxy-dehydroabietic acid | Dehydroabietic acid | Hydroxylation | Trametes versicolor, Phlebiopsis gigantea nih.gov |

Impact on Environmental Compartments (e.g., Water, Soil)

The release of sodium dehydroabietate into the environment, primarily through pulp and paper mill effluents, can have notable impacts on both aquatic and terrestrial ecosystems.

In aquatic environments, resin acids are a major contributor to the toxicity of pulp mill effluents. asm.org The presence of these compounds can be harmful to aquatic life. However, this compound can be readily degraded by microorganisms in water, which helps to mitigate its toxic effects. researchgate.net

In soil environments, the impact of this compound is less well-documented. However, studies on the effects of pulp and paper mill effluents on soil have shown alterations in physicochemical properties. researchgate.net These effluents can increase soil pH and electrical conductivity. The organic components of the effluent, including resin acids, can also influence the soil microbial community. Diterpenoid compounds in plant resins have been shown to cause significant changes in soil bacterial communities, with the relative abundance of specific bacterial groups being differentially affected. researchgate.net

Strategies for Environmental Mitigation and Sustainable Use

Several strategies can be employed to mitigate the environmental impact of this compound and to promote its sustainable use.

Bioremediation is a promising approach for the cleanup of environments contaminated with resin acids. walshmedicalmedia.comresearchgate.net This can involve bioaugmentation, where specific dehydroabietate-degrading microorganisms are introduced to a contaminated site, or biostimulation, where the growth of indigenous degrading populations is enhanced by the addition of nutrients. frontiersin.orgnih.gov Bioremediation can be applied to both contaminated water and soil. walshmedicalmedia.comresearchgate.netnih.gov For instance, bioreactors containing microbial consortia have been used to treat pulp and paper mill effluents, effectively removing resin acids. mdpi.comresearchgate.net

Biotransformation offers a pathway for the sustainable use of dehydroabietate. oaepublish.comlongdom.orglongdom.org Through the use of microbial or enzymatic catalysts, dehydroabietate can be converted into value-added products. Fungal biotransformation, for example, can produce a variety of hydroxylated derivatives of dehydroabietic acid, some of which may have potential applications in the pharmaceutical or chemical industries. nih.govresearchgate.net This approach not only remediates a potential pollutant but also creates valuable compounds from a waste product.

Advanced Material Science and Industrial Applications

Application as a Nucleating Agent in Polymer Systems (e.g., Crystalline Thermoplastic Resins)

Sodium dehydroabietate, often in combination with dehydroabietic acid, has been identified as an effective nucleating agent, particularly for crystalline thermoplastic resins like polypropylene (B1209903) (PP) tandfonline.comtandfonline.com. Nucleating agents are additives that accelerate the crystallization process of polymers, leading to a more uniform and finer crystalline structure eutec.com.twredalyc.orglongchangchemical.com. This modification of the polymer's morphology results in significant improvements in its physical and mechanical properties 2017erp.comspecialchem.com.

When incorporated into a polymer matrix, this compound provides heterogeneous nuclei, which serve as starting points for crystal growth eutec.com.tw. This leads to a larger number of smaller spherulites, which are the spherical crystalline regions within the polymer tandfonline.com. The reduction in spherulite size and the increase in crystallinity contribute to enhanced material properties.

Research has demonstrated that the addition of modified abietates, including the cocrystal of dehydroabietic acid and this compound, to polypropylene leads to notable improvements in several key areas tandfonline.comtandfonline.com:

Mechanical Properties: A significant increase in flexural strength and modulus is observed tandfonline.com.

Thermal Properties: The heat distortion temperature (HDT) is enhanced, indicating better thermal stability tandfonline.com.

Optical Properties: An increase in the transmittance of the polymer can be achieved tandfonline.com.

Crystallization Behavior: The crystallizing point and the degree of crystallinity are increased tandfonline.com.

The following table summarizes the effect of a modified abietate nucleating agent (DA-Na, a cocrystal of dehydroabietic acid and this compound) on the properties of polypropylene, as indicated by research findings.

| Property | Pure PP | PP with DA-Na | Improvement |

| Flexural Strength | Lower | Higher | Obvious Enhancement |

| Flexural Modulus | Lower | Higher | Obvious Enhancement |

| Heat Distortion Temperature (HDT) | Lower | Higher | Enhanced |

| Crystallinity | Lower | Higher | Increased |

| Spherulite Size | Larger | Smaller | Reduced |

These findings underscore the potential of this compound as a high-performance nucleating agent for improving the properties of crystalline thermoplastic resins, making them suitable for a wider range of applications.

Development of Bio-based Surfactants with Enhanced Surface Activity

The amphiphilic nature of this compound, possessing both a hydrophobic and a hydrophilic moiety, makes it a valuable precursor in the synthesis of bio-based surfactants megawidechem.com. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid mdpi.com. The demand for surfactants derived from renewable resources is growing due to their potential for improved biodegradability and lower environmental impact compared to their petroleum-based counterparts mdpi.comresearchgate.netadebiotech.org.

The performance of a surfactant is largely determined by its ability to reduce surface tension and its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles nih.govwikipedia.org. A lower CMC value indicates a more efficient surfactant.

Rosin-based surfactants, including those derived from dehydroabietic acid, have been synthesized and their surface activity investigated caf.ac.cnmdpi.com. For instance, a rosin-based amino acid surfactant synthesized from dehydroabietic acid demonstrated a critical micelle concentration (CMC) of 5.89 mmol/L and reduced the surface tension of water to 40.46 mN/m at this concentration caf.ac.cn. Another study on a rosin-based surfactant reported a CMC of 2.1x10⁻⁵ mol/L and a surface tension of 24 mN/m google.com. While these examples are not this compound itself, they illustrate the potential of dehydroabietic acid derivatives in creating surfactants with significant surface activity.

The table below presents data for different bio-based surfactants to provide context for the performance of rosin-derived surfactants.

| Surfactant Type | Derivative of | CMC (mmol/L) | Surface Tension (γcmc) (mN/m) |

| Rosin-based amino acid surfactant | Dehydroabietic acid | 5.89 | 40.46 |

| Another Rosin-based surfactant | Rosin (B192284) | 0.021 | 24 |

| Sodium Dodecyl Sulfate (SDS) (for comparison) | Petroleum | 8.2 | ~39 |

The development of surfactants from this compound and other rosin derivatives offers a promising avenue for producing effective and more sustainable alternatives to conventional surfactants for a variety of industrial applications, including emulsifiers, dispersants, and foaming agents megawidechem.comgoogle.com.

Fabrication of Supramolecular Metallohydrogels for Selective Adsorption

Recent research has demonstrated the use of a this compound derivative, specifically sodium N-(dehydroabiety1)maleamate, in the fabrication of supramolecular metallohydrogels. These hydrogels are three-dimensional networks of polymer chains that can absorb and retain large amounts of water acs.org. The incorporation of metal ions into the hydrogel structure leads to the formation of metallohydrogels with unique properties.